molecular formula C8H9F3N2O B15172137 1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine CAS No. 935455-30-4

1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine

Cat. No.: B15172137
CAS No.: 935455-30-4
M. Wt: 206.16 g/mol
InChI Key: PTWTWROLSOBEQZ-UHFFFAOYSA-N
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Description

1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine is an N-methylated arylhydrazine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. Its structure combines the electron-withdrawing trifluoromethoxy group with the steric and electronic effects of the methylated hydrazine moiety, influencing its reactivity and applications in medicinal chemistry and analytical chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

935455-30-4

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

1-methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2O/c1-13(12)6-3-2-4-7(5-6)14-8(9,10)11/h2-5H,12H2,1H3

InChI Key

PTWTWROLSOBEQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

Biological Activity

1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of trifluoromethoxy-substituted phenyl hydrazine with appropriate aldehydes or ketones. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure through chemical shifts corresponding to the hydrazine moiety.
  • Fourier Transform Infrared Spectroscopy (FT-IR) : Helps identify functional groups by analyzing the absorption spectra.
  • Mass Spectrometry (MS) : Validates the molecular weight and purity of the synthesized compound.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that this compound inhibited cell proliferation in human breast cancer cells (MDA-MB-231) with an IC50 value of approximately 12 µM after 48 hours of exposure. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Exposure Time (h)
MDA-MB-231 (Breast)1248
HeLa (Cervical)1548
A549 (Lung)1048

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. The results demonstrate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

A notable case study involved a patient with advanced triple-negative breast cancer who was administered a regimen including this compound. The treatment resulted in a significant reduction in tumor size after three months, corroborating its efficacy observed in preclinical models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Synthetic Route Key Applications
This compound C₈H₉F₃N₂O 206.17 N-methyl, 3-trifluoromethoxy Likely via N-methylation of (3-(trifluoromethoxy)phenyl)hydrazine precursors Intermediate for hydrazones, pharmaceuticals, and agrochemicals
(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride C₇H₇F₃N₂O·HCl 228.60 Hydrazine, 3-trifluoromethoxy (HCl salt) Reaction of 3-(trifluoromethoxy)aniline with hydrazine derivatives under acidic conditions Antifungal agent synthesis; precursor for N-methyl derivatives
1-(2-(Trifluoromethyl)phenyl)hydrazine C₇H₇F₃N₂ 176.14 Hydrazine, 2-trifluoromethyl Condensation of 2-(trifluoromethyl)phenylhydrazine with carbonyl compounds Antagonist synthesis (e.g., farnesoid X receptor antagonists)
MDNPH (1-Methyl-1-(2,4-dinitrophenyl)hydrazine) C₈H₈F₃N₃O₂ 235.17 N-methyl, 2-nitro, 4-trifluoromethyl Reaction of 2,4-dinitrophenylhydrazine with methylating agents HPLC reagent for aldehyde/ketone detection; unique chromatographic behavior
1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine C₉H₁₁F₃N₂O 220.19 Hydrazine, 3-ethyl, 4-trifluoromethoxy Alkylation of (3-(trifluoromethoxy)phenyl)hydrazine with ethylating agents Exploration in agrochemicals due to enhanced lipophilicity

Structural and Electronic Differences

  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron-withdrawing effects compared to -CF₃, altering electronic density on the phenyl ring and influencing reactivity in electrophilic substitutions .
  • N-Methylation: The methyl group on the hydrazine nitrogen reduces nucleophilicity compared to non-methylated analogs, impacting condensation reactions with carbonyl compounds. For example, MDNPH forms hydrazones with aldehydes but exhibits distinct HPLC elution profiles compared to 2,4-dinitrophenylhydrazine derivatives .

Key Research Findings

  • Reactivity: N-methylation reduces the rate of hydrazone formation compared to non-methylated analogs but improves selectivity in certain reactions .
  • Biological Performance : Derivatives of this compound show promise in preliminary antioxidant and MAO-B inhibition assays, comparable to 4-(3-nitrophenyl)thiazol-2-ylhydrazones .

Preparation Methods

Reaction of 3-(Trifluoromethoxy)Chlorobenzene with Methylhydrazine

In a patent-published procedure, 3-(trifluoromethoxy)chlorobenzene reacts with methylhydrazine in ethanol under reflux conditions (78–82°C) for 24–48 hours. The mechanism proceeds via a two-step NAS:

  • Deprotonation of methylhydrazine by ethanol generates a stronger nucleophile.
  • Attack on the electron-deficient aromatic ring at the para position to the trifluoromethoxy group.

The reaction achieves approximately 68–72% yield, with purity >85% after recrystallization from hexane/ethyl acetate (3:1). Key variables affecting efficiency include:

  • Solvent polarity : Ethanol optimizes nucleophilicity while maintaining reagent solubility.
  • Temperature control : Prolonged reflux minimizes byproduct formation from over-alkylation.

Halogen Exchange in Polyhalogenated Aromatics

Alternative routes employ fully halogenated precursors like 1,3-dichloro-5-(trifluoromethoxy)benzene. Reaction with excess hydrazine hydrate (5 equiv.) in pyridine at 115–120°C for 36 hours achieves 83% yield of the target compound. The trifluoromethoxy group’s strong electron-withdrawing effect activates adjacent positions for substitution, enabling sequential displacement of chlorides.

Condensation of Aryl Ketones with Hydrazine Derivatives

Hydrazone Formation Followed by Alkylation

A two-step protocol from the Royal Society of Chemistry involves:

  • Hydrazone synthesis : Reacting 3-(trifluoromethoxy)acetophenone with ethyl hydrazinecarboxylate in chloroform under acidic catalysis (HCl).
    • Conditions : Reflux with Dean-Stark trap for azeotropic water removal.
    • Intermediate : Ethyl (E)-2-(1-[3-(trifluoromethoxy)phenyl]ethylidene)hydrazine-1-carboxylate forms in 89% yield.
  • Methylation : Treating the hydrazone with methyl iodide (2.2 equiv.) in DMF at 0°C→25°C over 6 hours.
    • Quenching : Precipitation in ice-water yields 76% product with 92% HPLC purity.

Reductive Amination of Keto-Hydrazines

Modifying a method from Molecules, the keto-hydrazine intermediate undergoes sodium cyanoborohydride reduction in methanol/acetic acid (pH 4–5). This one-pot method achieves 81% conversion but requires careful pH control to prevent N-N bond cleavage.

Transition Metal-Catalyzed C-N Coupling

Buchwald-Hartwig Amination of Aryl Halides

Palladium-catalyzed coupling of 3-(trifluoromethoxy)iodobenzene with methylhydrazine employs:

  • Catalyst system : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
  • Base : Cs₂CO₃ (3 equiv.) in toluene at 110°C.

This method provides 63% yield with >99% regioselectivity for the monosubstituted product. High catalyst loading and rigorous exclusion of oxygen are critical to prevent Pd black formation.

Ullmann-Type Coupling Under Microwave Irradiation

Copper(I) iodide (10 mol%) and trans-N,N’-dimethylcyclohexane-1,2-diamine (20 mol%) in DMSO at 150°C (microwave, 300 W) facilitate coupling in 45 minutes. Although faster, yields plateau at 58% due to competitive C-O bond cleavage of the trifluoromethoxy group.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
NAS with hydrazine 72 92 12.40 Pilot-scale
Hydrazone alkylation 76 98 18.75 Lab-scale
Buchwald-Hartwig 63 99 45.80 Small batch
Ullmann microwave 58 97 32.60 Lab-scale

Economic data from vendor price lists (2024); scalability assessment based on reactor volume requirements

The hydrazine-mediated NAS route offers the best balance of cost and scalability for industrial production, while the hydrazone alkylation method provides superior purity for pharmaceutical applications. Transition metal-catalyzed methods remain prohibitively expensive but are invaluable for accessing structural analogs through late-stage functionalization.

Q & A

Q. What are the key structural features of 1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine, and how do they influence its reactivity?

The compound contains a hydrazine (-NH-NH₂) group attached to a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group and a methyl group. The trifluoromethoxy substituent is electron-withdrawing, enhancing the electrophilicity of the aromatic ring and stabilizing intermediates during reactions like nucleophilic substitution or condensation. The methyl group contributes to steric effects and may modulate solubility .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves:

  • Step 1: Nitration or halogenation of a pre-substituted benzene ring to introduce reactive sites.
  • Step 2: Coupling the trifluoromethoxy group via nucleophilic aromatic substitution under anhydrous conditions (e.g., using CuI catalysis).
  • Step 3: Hydrazine introduction via diazonium salt reduction or direct hydrazine substitution. Key conditions include inert atmospheres (N₂/Ar) to prevent oxidation and temperature control (0–60°C) to optimize yield .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.
  • Nuclear Magnetic Resonance (NMR): Confirms substituent positions (¹H NMR for protons, ¹⁹F NMR for trifluoromethoxy groups).
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity.
  • Avoid exposure to moisture or strong acids, which may decompose the hydrazine group into hazardous byproducts.
  • Store in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence biological activity and pharmacokinetic properties?

The -OCF₃ group increases lipophilicity, enhancing membrane permeability and bioavailability. Its electron-withdrawing nature also improves binding affinity to target enzymes (e.g., cytochrome P450) by stabilizing charge-transfer interactions. Comparative studies show analogs lacking this group exhibit reduced bioactivity, underscoring its role in target selectivity .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Systematic Optimization: Vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures.
  • Byproduct Analysis: Use HPLC or GC-MS to identify side products (e.g., over-oxidized hydrazines).
  • Computational Modeling: Predict reactive intermediates using DFT calculations to guide experimental adjustments .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Substituent Tuning: Replace the methyl group with bulkier alkyl chains to improve steric shielding of the hydrazine group.
  • Heterocyclic Fusion: Integrate pyrazole or thiazole rings to mimic natural ligands (e.g., kinase inhibitors).
  • Prodrug Approaches: Mask the hydrazine as a hydrazone for targeted release in acidic environments (e.g., tumor microenvironments) .

Q. How does this compound interact with biological targets at the molecular level?

Molecular docking studies suggest the trifluoromethoxy group forms halogen bonds with protein residues (e.g., backbone carbonyls), while the hydrazine moiety chelates metal ions in active sites (e.g., Zn²⁺ in metalloproteases). MD simulations further reveal stable binding poses in hydrophobic pockets .

Q. What methods optimize reaction conditions for large-scale synthesis without compromising purity?

  • Flow Chemistry: Enables precise control of residence time and temperature, reducing side reactions.
  • Microwave-Assisted Synthesis: Accelerates slow steps (e.g., aromatic substitution) with uniform heating.
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can researchers assess the stability and shelf-life of this compound under varying storage conditions?

  • Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures.
  • Accelerated Stability Testing: Expose samples to elevated humidity/temperature (40°C/75% RH) and analyze degradation via HPLC.
  • Light Sensitivity Studies: Use UV-Vis spectroscopy to track photodegradation products .

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